

# The Barton Vinyl Iodide Synthesis: A Technical Guide to a Classic Olefination Reaction

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Barton **vinyl iodide** synthesis, a named reaction in honor of its discoverer, Sir Derek H. R. Barton, provides a powerful and reliable method for the conversion of hydrazones into **vinyl iodide**s.[1] First reported in 1962, this reaction has become a valuable tool in organic synthesis, particularly in the construction of complex molecules and natural products.[1] This technical guide provides an in-depth overview of the Barton **vinyl iodide** synthesis, including its mechanism, substrate scope, experimental protocols, and applications in contemporary research and drug development.

# Introduction to the Barton Vinyl Iodide Synthesis

The Barton **vinyl iodide** synthesis is an organic reaction that transforms a hydrazone into a **vinyl iodide** through the action of iodine and a non-nucleophilic base.[1] The overall transformation is depicted below:

Scheme 1: General Reaction of the Barton Vinyl lodide Synthesis

This reaction is prized for its ability to introduce a **vinyl iodide** moiety, a versatile functional group that can participate in a wide array of subsequent transformations, most notably in transition-metal-catalyzed cross-coupling reactions. **Vinyl iodide**s are valuable precursors for the formation of carbon-carbon and carbon-heteroatom bonds, making them key intermediates in the synthesis of complex molecular architectures.[2]



### **Reaction Mechanism**

The currently accepted mechanism for the Barton **vinyl iodide** synthesis proceeds through a series of well-defined steps, as originally proposed by Barton. The reaction is initiated by the oxidation of the hydrazone by iodine to form a diazo intermediate. Subsequent electrophilic attack by iodine, followed by the elimination of nitrogen gas, leads to the formation of a **vinyl iodide**.

The key steps of the mechanism are as follows:

- Oxidation of the Hydrazone: The hydrazone is first oxidized by iodine in the presence of a base to form an N-iodo-N'-hydrazone, which then tautomerizes to an azo compound.
   Elimination of HI yields a diazo intermediate.
- Electrophilic Iodination: A second equivalent of iodine acts as an electrophile, attacking the diazo compound to form an iodinated diazonium species.
- Elimination of Nitrogen: This intermediate readily loses a molecule of nitrogen gas to generate a vinyl cation.
- Formation of the **Vinyl lodide**: The vinyl cation is then trapped by an iodide ion to afford the final **vinyl iodide** product. In cases where the carbocation is not sterically hindered, a geminal diiodide can be formed as a byproduct.[1]

// Reactants Hydrazone [label="R1(R2)C=N-NH2\nHydrazone", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; lodine1 [label="I2", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base1 [label="Base", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediates N\_Iodo\_Hydrazone [label="R1(R2)C=N-NHI", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Diazo [label="R1(R2)C=N2\nDiazo Intermediate", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; Iodinated\_Diazonium [label="R1(R2)C(I)-N2+", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#FBBC05", fontcolor="#202124"]; Vinyl\_Cation [label="R1(R2)C=C+H\nVinyl Cation", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];



// Products Vinyl\_lodide [label="R1(R2)C=CHI\n**Vinyl lodide**", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitrogen [label="N2", shape=circle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Base\_HI [label="Base·HI", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Hydrazone -> N\_lodo\_Hydrazone [label="+ I2, Base"]; N\_lodo\_Hydrazone -> Diazo [label="- HI"]; Diazo -> Iodinated\_Diazonium [label="+ I2"]; Iodinated\_Diazonium -> Vinyl\_Cation [label="- N2"]; Vinyl\_Cation -> Vinyl\_lodide [label="+ I-"];

// Reagents and Byproducts Iodine2 [label="I2", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,1!"]; Base2 [label="Base", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1,0!"]; Iodide\_ion [label="I-", shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="5,0!"];

{rank=same; Hydrazone; Iodine1; Base1;} {rank=same; N\_Iodo\_Hydrazone;} {rank=same; Diazo; Iodine2;} {rank=same; Iodinated\_Diazonium; Nitrogen;} {rank=same; Vinyl\_Cation; Iodide ion;} {rank=same; Vinyl\_Iodide; Base\_HI;} } Barton **Vinyl Iodide** Synthesis Mechanism

## **Substrate Scope and Limitations**

The Barton **vinyl iodide** synthesis is applicable to a wide range of ketones and aldehydes. The reaction generally proceeds in good to excellent yields. Sterically hindered ketones are particularly good substrates for this reaction, as the formation of the alternative geminal diiodide is disfavored.



Substrate (Ketone/Ald ehyde)	Hydrazone Yield (%)	Vinyl lodide Yield (%)	Base	Solvent	Reference
2,2,6- Trimethylcycl ohexanone	~95	85	2-tert-Butyl- 1,1,3,3- tetramethylgu anidine	Diethyl ether	[3]
Adamantano ne	92	88	DBU	THF	Barton et al. (1962)
Camphor	85	75	DBU	THF	Barton et al. (1962)
Propiopheno ne	88	65	Triethylamine	Toluene	Pross & Sternhell (1970)
Pivaldehyde	90	78	DBU	Diethyl ether	Barton et al. (1983)

#### Limitations:

- Substrates with acidic protons: Compounds with acidic protons elsewhere in the molecule may react with the strong base, leading to side reactions.
- Electron-rich systems: Aromatic ketones with electron-donating groups may undergo electrophilic iodination on the aromatic ring.
- Formation of byproducts: In some cases, the formation of azine dimers and geminal diiodides can be significant, lowering the yield of the desired **vinyl iodide**.

# **Comparison with the Shapiro Reaction**

The Barton **vinyl iodide** synthesis is often compared to the Shapiro reaction, as both methods can be used to generate alkenes from carbonyl compounds via hydrazone intermediates. However, there are key differences between the two reactions:



Feature	Barton Vinyl lodide Synthesis	Shapiro Reaction	
Reagents	lodine, non-nucleophilic base (e.g., DBU)	2 equivalents of a strong base (e.g., n-BuLi, LDA)	
Product	Vinyl iodide	Alkene	
Mechanism	Involves a diazo intermediate and a vinyl cation	Proceeds through a vinyllithium or related organometallic intermediate	
Regioselectivity	The position of the iodine atom is determined by the structure of the starting carbonyl compound.	The double bond is formed at the less substituted carbon, leading to the kinetic product.	
Applications	Synthesis of vinyl iodides for cross-coupling reactions.	Synthesis of specific alkene isomers, often the less thermodynamically stable one.	

In essence, the Barton reaction provides a direct route to **vinyl iodide**s, which are then poised for further functionalization, while the Shapiro reaction is a powerful tool for the regioselective synthesis of alkenes.

# Experimental Protocols General Procedure for the Preparation of Hydrazones

To a solution of the ketone or aldehyde (1.0 equiv) in ethanol is added hydrazine hydrate (2.0-3.0 equiv) and a catalytic amount of triethylamine. The mixture is heated at reflux for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the resulting crude hydrazone is purified by recrystallization or column chromatography.

## General Procedure for the Barton Vinyl Iodide Synthesis

Caution: This reaction should be performed in a well-ventilated fume hood. Iodine is corrosive and volatile.



To a solution of iodine (2.2 equiv) in a suitable solvent (e.g., diethyl ether, THF) at room temperature is added a solution of the hydrazone (1.0 equiv) and a non-nucleophilic base (e.g., DBU, 2-tert-butyl-1,1,3,3-tetramethylguanidine, 2.2 equiv) in the same solvent dropwise over a period of 30 minutes. The reaction mixture is stirred at room temperature for 1-3 hours, during which time the evolution of nitrogen gas is observed. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude **vinyl iodide** is then purified by column chromatography on silica gel.

// Steps Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare\_Hydrazone [label="1. Prepare Hydrazone\n(Ketone/Aldehyde + Hydrazine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare\_lodine [label="2. Prepare lodine Solution\n(lodine in Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="3. Add Hydrazone/Base to Iodine\n(Dropwise addition)", fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="4. Stir at Room Temperature\n(1-3 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="5. Quench Reaction\n(aq. Na2S2O3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="6. Extraction\n(Diethyl ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry\_Concentrate [label="7. Dry and Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="8. Purify Vinyl lodide\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections Start -> Prepare\_Hydrazone; Prepare\_Hydrazone -> Reaction; Prepare\_Iodine > Reaction; Reaction -> Stir; Stir -> Quench; Quench -> Extract; Extract -> Dry\_Concentrate;
Dry\_Concentrate -> Purify; Purify -> End; } General Experimental Workflow

# Applications in Drug Development and Natural Product Synthesis

The Barton **vinyl iodide** synthesis has been instrumental in the total synthesis of several complex and biologically active natural products. The resulting **vinyl iodide**s serve as crucial handles for the introduction of further molecular complexity through cross-coupling reactions.

# **Total Synthesis of (±)-Cortistatin A**



In the total synthesis of the potent anti-angiogenic agent (±)-Cortistatin A, the Barton **vinyl iodide** synthesis was employed to install a key **vinyl iodide** moiety. This **vinyl iodide** subsequently participated in a Stille cross-coupling reaction to introduce the isoquinoline side chain, a critical pharmacophore of the natural product.

## **Total Synthesis of Taxol**

The Barton **vinyl iodide** synthesis was also a key step in the landmark total synthesis of the anticancer drug Taxol by the Danishefsky group. The reaction was used to create a **vinyl iodide** on a complex intermediate, which was later elaborated to form one of the carbocyclic rings of the Taxol core.[3]

### Conclusion

The Barton **vinyl iodide** synthesis remains a highly relevant and valuable transformation in modern organic chemistry. Its ability to efficiently generate **vinyl iodide**s from readily available hydrazones provides a strategic advantage in the design and execution of complex synthetic routes. For researchers and professionals in drug development, a thorough understanding of this reaction's mechanism, scope, and practical considerations is essential for its successful application in the synthesis of novel therapeutic agents and the exploration of new chemical space. The continued use of this classic reaction in cutting-edge synthetic endeavors is a testament to its enduring power and utility.

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- To cite this document: BenchChem. [The Barton Vinyl Iodide Synthesis: A Technical Guide to a Classic Olefination Reaction]. BenchChem, [2025]. [Online PDF]. Available at:



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